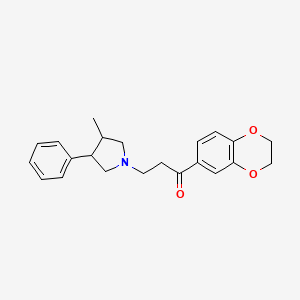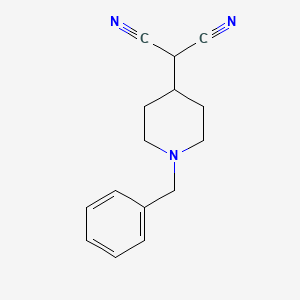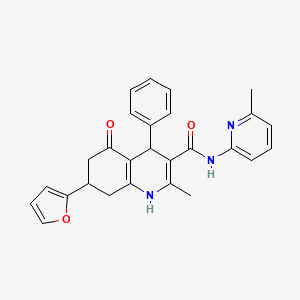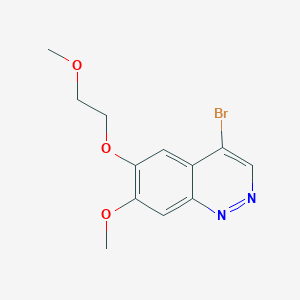
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline involves several steps, starting from readily available precursors. The synthetic route typically includes bromination, methoxylation, and etherification reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated systems .
Chemical Reactions Analysis
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline undergoes various types of chemical reactions, including:
Scientific Research Applications
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of kinases or phosphodiesterases, affecting cell signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline can be compared with other similar compounds, such as:
4-Bromo-2-methoxyphenol: This compound has a similar bromine and methoxy substitution pattern but lacks the cinnoline core.
4-Bromo-7-methoxy-2-methylquinoline: This compound has a quinoline core instead of a cinnoline core, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and cinnoline core, which confer distinct chemical and biological properties .
Properties
CAS No. |
947691-52-3 |
|---|---|
Molecular Formula |
C12H13BrN2O3 |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4-bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline |
InChI |
InChI=1S/C12H13BrN2O3/c1-16-3-4-18-12-5-8-9(13)7-14-15-10(8)6-11(12)17-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OMMVOBMERQJEIL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=CN=N2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


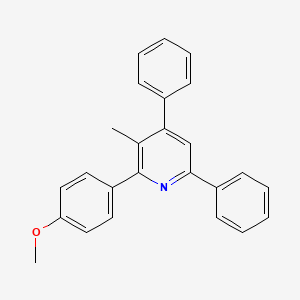
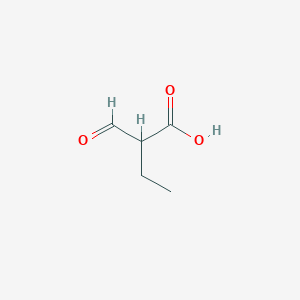
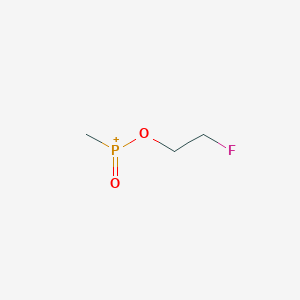
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
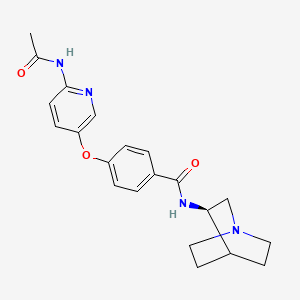
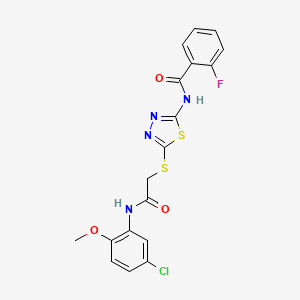
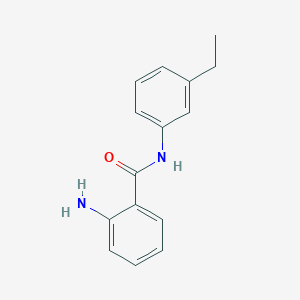
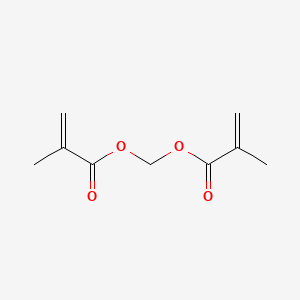
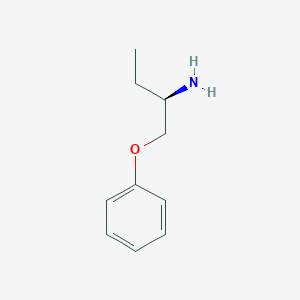
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)

